![molecular formula C20H22N4O3 B2858117 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034240-66-7](/img/structure/B2858117.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a benzimidazole ring and a pyran ring. Benzimidazoles are a class of heterocyclic aromatic organic compounds, which are important in a variety of biological and industrial applications . Pyrans are six-membered heterocyclic, non-aromatic rings with one oxygen atom, and are also found in a variety of biologically active compounds.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and pyran rings, as well as the specific substituents present. For example, benzimidazoles can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Aplicaciones Científicas De Investigación
Metabolic Utilization in Various Organisms
The metabolism of nicotinamide derivatives, including compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, has been studied in mammals, insects, and bacteria. These compounds have shown activity against conditions like pellagra and are metabolized differently across species, forming various metabolites in the mammalian body (Ellinger, Fraenkel, & Abdel Kader, 1947).
Enzymatic Activity and Inhibition
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and structurally related compounds. Researchers have studied the biochemical properties and individual variation in NNMT activity, which can impact the metabolism of nicotinamide derivatives (Rini et al., 1990). Additionally, the development of small molecule inhibitors for NNMT, which could affect the metabolism of related compounds, has been explored. This research is significant for treating metabolic and chronic disease conditions associated with abnormal NNMT activity (Neelakantan et al., 2017).
Therapeutic Potential in Gastric Lesions
1-Methylnicotinamide, a major derivative of nicotinamide, has demonstrated therapeutic potential against acute gastric lesions. This research suggests that similar derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, may also have gastroprotective effects, involving mechanisms such as microvascular flow preservation and antioxidizing enzyme activity (Brzozowski et al., 2008).
Structural and Energetic Analysis in Cocrystals
The study of cocrystals involving nicotinamide and related compounds has provided insights into basic recognition patterns and crystal lattice energetic features. This research is crucial for understanding the structural aspects of these compounds and their potential applications in pharmaceutical development (Jarzembska et al., 2017).
Bioactivity-Oriented Modification for Fungal Inhibition
The modification of nicotinamide derivatives has been explored to enhance their antifungal activity. This includes designing and synthesizing novel compounds with significant inhibitory effects against various fungal strains, demonstrating the potential of these derivatives in agricultural and pharmaceutical applications (Liu et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(22-12-18-23-16-3-1-2-4-17(16)24-18)15-5-6-19(21-11-15)27-13-14-7-9-26-10-8-14/h1-6,11,14H,7-10,12-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRENHNEJCXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

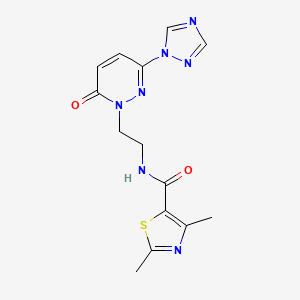
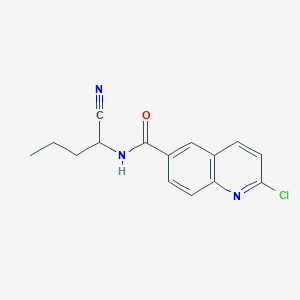
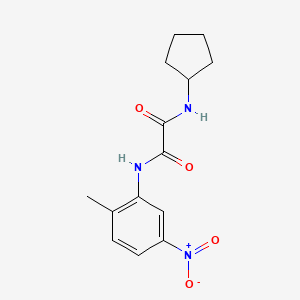
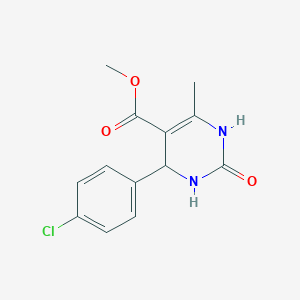
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2858041.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B2858044.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2858045.png)
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2858047.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858048.png)
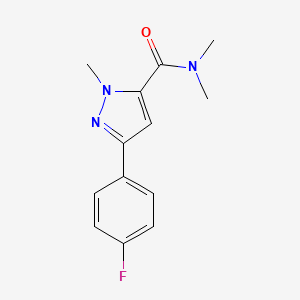
![N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2858052.png)
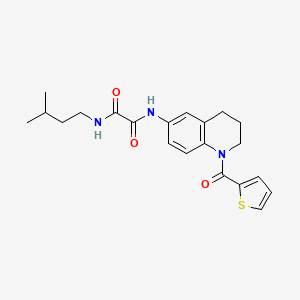
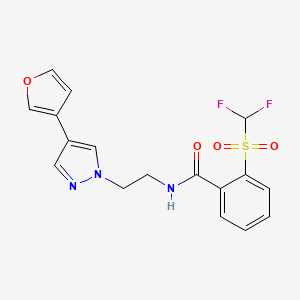
![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)